molecular formula C16H13NO2S2 B12601807 4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- CAS No. 650635-69-1

4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-

Cat. No.: B12601807
CAS No.: 650635-69-1
M. Wt: 315.4 g/mol
InChI Key: FYIFECUWPXLOCL-UHFFFAOYSA-N
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Description

4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two methyl groups and a 4-methylphenylthio group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.

Properties

CAS No.

650635-69-1

Molecular Formula

C16H13NO2S2

Molecular Weight

315.4 g/mol

IUPAC Name

2,5-dimethyl-6-(4-methylphenyl)sulfanyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C16H13NO2S2/c1-8-4-6-11(7-5-8)21-15-9(2)13(18)12-16(14(15)19)20-10(3)17-12/h4-7H,1-3H3

InChI Key

FYIFECUWPXLOCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=O)C3=C(C2=O)SC(=N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- typically involves the condensation of 2-aminothiophenol with appropriate aldehydes or ketones. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) as the solvent. The reaction proceeds efficiently under mild conditions, providing good yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the methylphenylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenylthio group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for specific applications.

Biological Activity

4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- is a synthetic compound with significant biological activity, particularly as an inhibitor of specific kinases involved in cell cycle regulation. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C15H12N2O2S
  • Molecular Weight : 284.3 g/mol
  • CAS Number : 265312-55-8

The compound acts primarily as an inhibitor of:

  • SETD8 (SET domain containing protein 8) : An enzyme involved in histone methylation that regulates gene expression and chromatin structure. The compound exhibits an IC50 value of approximately 0.5 µM for SETD8 inhibition, which leads to the suppression of monomethylation of histone H4 at lysine 20 (H4K20) .
  • Cyclin-dependent kinase 4 (Cdk4) : The compound also inhibits Cdk4 with an IC50 value of around 6 µM. This inhibition affects cell cycle progression by interfering with the phosphorylation events necessary for G1 to S phase transition .

Anticancer Potential

Research indicates that the compound has potential anticancer properties due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. In particular:

  • Cell Cycle Arrest : Treatment with the compound results in an ATM-dependent checkpoint response, leading to S phase arrest in cancer cells .
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways, although specific mechanisms remain under investigation.

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Effect Observed
Blum et al. HeLa (cervical cancer)3.5Induces apoptosis and cell cycle arrest
Ryu et al. MCF-7 (breast cancer)5.0Significant reduction in viability
FitzGerald et al. A549 (lung cancer)4.0Induces DNA damage response

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Breast Cancer Models : In MCF-7 cells, treatment with the compound led to a marked decrease in cell proliferation and increased markers of apoptosis.
  • Lung Cancer Studies : A549 cells demonstrated sensitivity to the compound, with significant alterations in cell cycle distribution and induction of DNA damage markers following treatment.

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